

N,2-dimethyl-N-phenylbenzenesulfonamide: A Structural and Mechanistic Overview

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Compound of Interest

Compound Name: *N,2-dimethyl-N-phenylbenzenesulfonamide*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,2-dimethyl-N-phenylbenzenesulfonamide is a synthetic aromatic sulfonamide compound. While specific studies detailing its unique mechanism of action are not extensively available in current scientific literature, its structural class—sulfonamides—is well-characterized for a broad range of biological activities. This technical guide provides a comprehensive overview of the known chemical and structural properties of **N,2-dimethyl-N-phenylbenzenesulfonamide**, based on crystallographic studies. Furthermore, it explores the potential mechanisms of action by drawing parallels with the established activities of the broader N-phenylbenzenesulfonamide and sulfonamide families of compounds, which are known to exhibit antibacterial, antiviral, and enzyme-inhibiting properties. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating the existing data and providing a structured perspective on its potential pharmacological relevance.

Chemical Synthesis and Structural Elucidation

The synthesis and structure of **N,2-dimethyl-N-phenylbenzenesulfonamide** and its analogs have been the primary focus of published research. These studies provide crucial insights into the molecule's stereochemistry and intermolecular interactions, which are fundamental to understanding its potential biological activity.

Synthesis Protocol

The synthesis of **N,2-dimethyl-N-phenylbenzenesulfonamide** and related compounds typically follows a standard procedure for the formation of sulfonamides.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol: Synthesis of N-aryl-arylsulfonamides

- **Preparation of the Sulfonyl Chloride:** A solution of the corresponding substituted xylene (e.g., 1,3-xylene for 2,4-dimethylbenzenesulfonyl chloride) in a suitable solvent like chloroform is treated dropwise with chlorosulfonic acid at a reduced temperature (e.g., 273 K).[\[1\]](#)[\[2\]](#)
- **Reaction Quenching:** After the initial evolution of hydrogen chloride gas subsides, the reaction mixture is brought to room temperature and then carefully poured into crushed ice.[\[1\]](#)[\[2\]](#)
- **Extraction:** The organic layer containing the sulfonyl chloride is separated, washed with cold water, and the solvent is evaporated.[\[1\]](#)[\[2\]](#)
- **Sulfonamide Formation:** The resulting substituted benzenesulfonyl chloride is then reacted with the appropriate aniline (in this case, N-methylaniline) in a stoichiometric ratio. The mixture is heated, typically by boiling, for a short duration (e.g., ten minutes).[\[1\]](#)[\[2\]](#)
- **Purification:** The reaction mixture is cooled and added to ice-cold water, leading to the precipitation of the solid N-aryl-arylsulfonamide. The product is then filtered, washed thoroughly with cold water, and recrystallized from a suitable solvent like dilute ethanol to achieve high purity.[\[1\]](#)[\[2\]](#)
- **Characterization:** The purity and structure of the final compound are confirmed using techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and by determining its melting point. Single crystals for X-ray diffraction studies are typically grown by slow evaporation from an ethanolic solution.[\[1\]](#)[\[2\]](#)

Crystallographic and Structural Data

X-ray crystallography studies have provided detailed information about the three-dimensional structure of **N,2-dimethyl-N-phenylbenzenesulfonamide** and its derivatives. This data is essential for understanding how the molecule might interact with biological targets.

The asymmetric unit of the crystal structure of N-(phenyl)-2,4-dimethylbenzenesulfonamide contains two independent molecules.[2][5] The conformations of the N—C bonds within the C—SO₂—NH—C segment exhibit both trans and gauche torsion angles with respect to the S=O bonds.[2][5] The two benzene rings in the molecules are tilted relative to each other.[2][5] The crystal structure is stabilized by intermolecular N—H···O and C—H···O hydrogen bonds, which pack the molecules into a two-dimensional network.[2][5]

| Parameter | Molecule 1 | Molecule 2 | Reference |
|--|------------|------------|-----------|
| C—SO ₂ —NH—C Torsion Angle | 46.1 (3)° | 47.7 (3)° | [2] |
| Dihedral Angle Between Benzene Rings | 67.5 (1)° | 72.9 (1)° | [2] |

Table 1: Key Crystallographic Data for N-(phenyl)-2,4-dimethylbenzenesulfonamide

The orientation of the methyl groups and the torsion angles of the sulfonamide bridge are critical determinants of the molecule's overall shape and electronic properties, which in turn would influence its binding affinity to any potential biological targets.

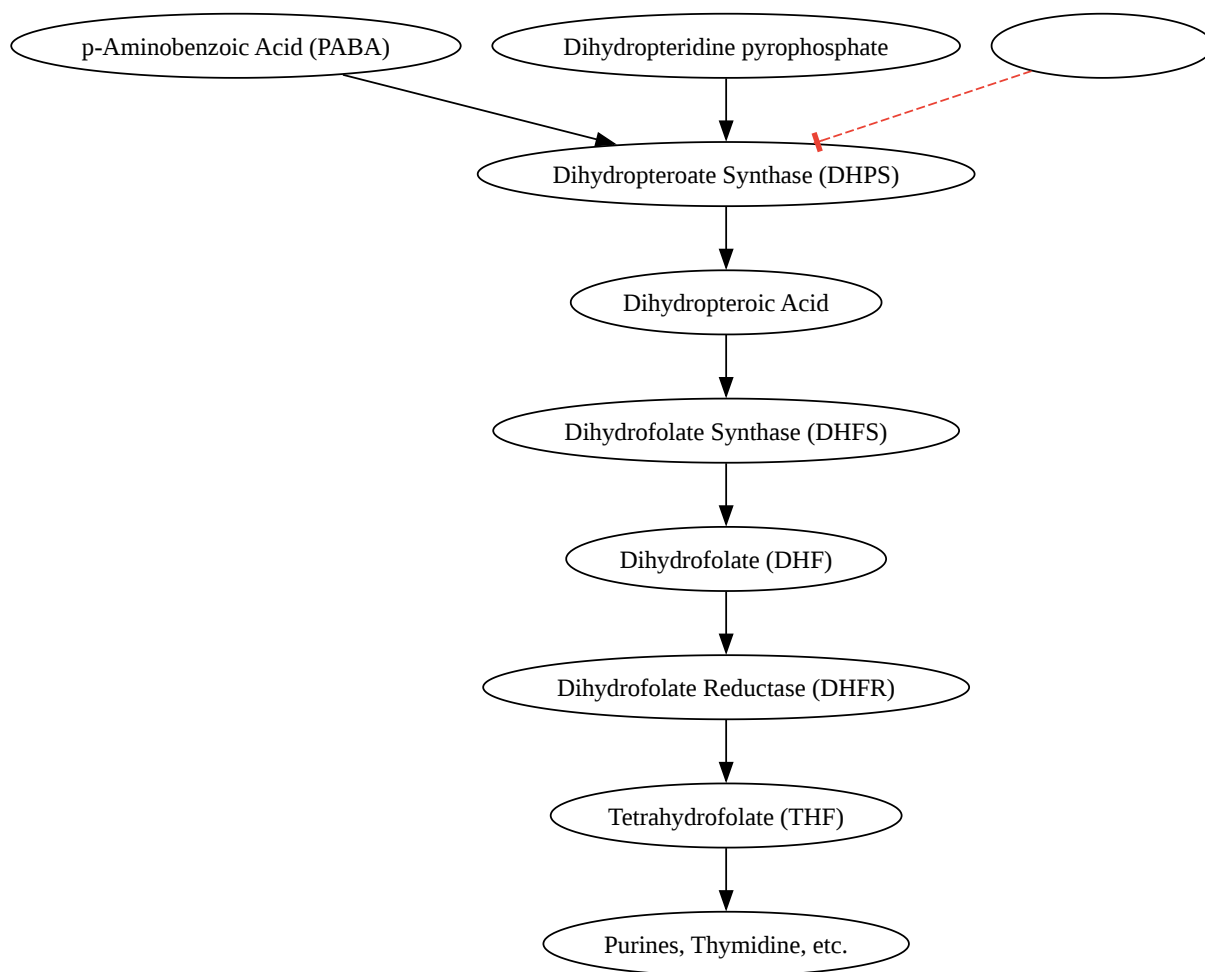
Potential Mechanisms of Action Based on the Sulfonamide Scaffold

While direct mechanistic studies on **N,2-dimethyl-N-phenylbenzenesulfonamide** are lacking, the broader class of sulfonamides has well-documented mechanisms of action. These provide a logical starting point for investigating the potential biological activities of this specific compound.

Antibacterial Activity: Dihydropteroate Synthase Inhibition

The most classic mechanism of action for sulfonamides is their antibacterial effect, which stems from their structural similarity to para-aminobenzoic acid (PABA).[6][7][8][9]

Signaling Pathway: Bacterial Folic Acid Synthesis

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Bacteria rely on the enzyme dihydropteroate synthase (DHPS) to synthesize dihydrofolic acid, a precursor to tetrahydrofolate which is essential for DNA and protein synthesis.[6][7][8]

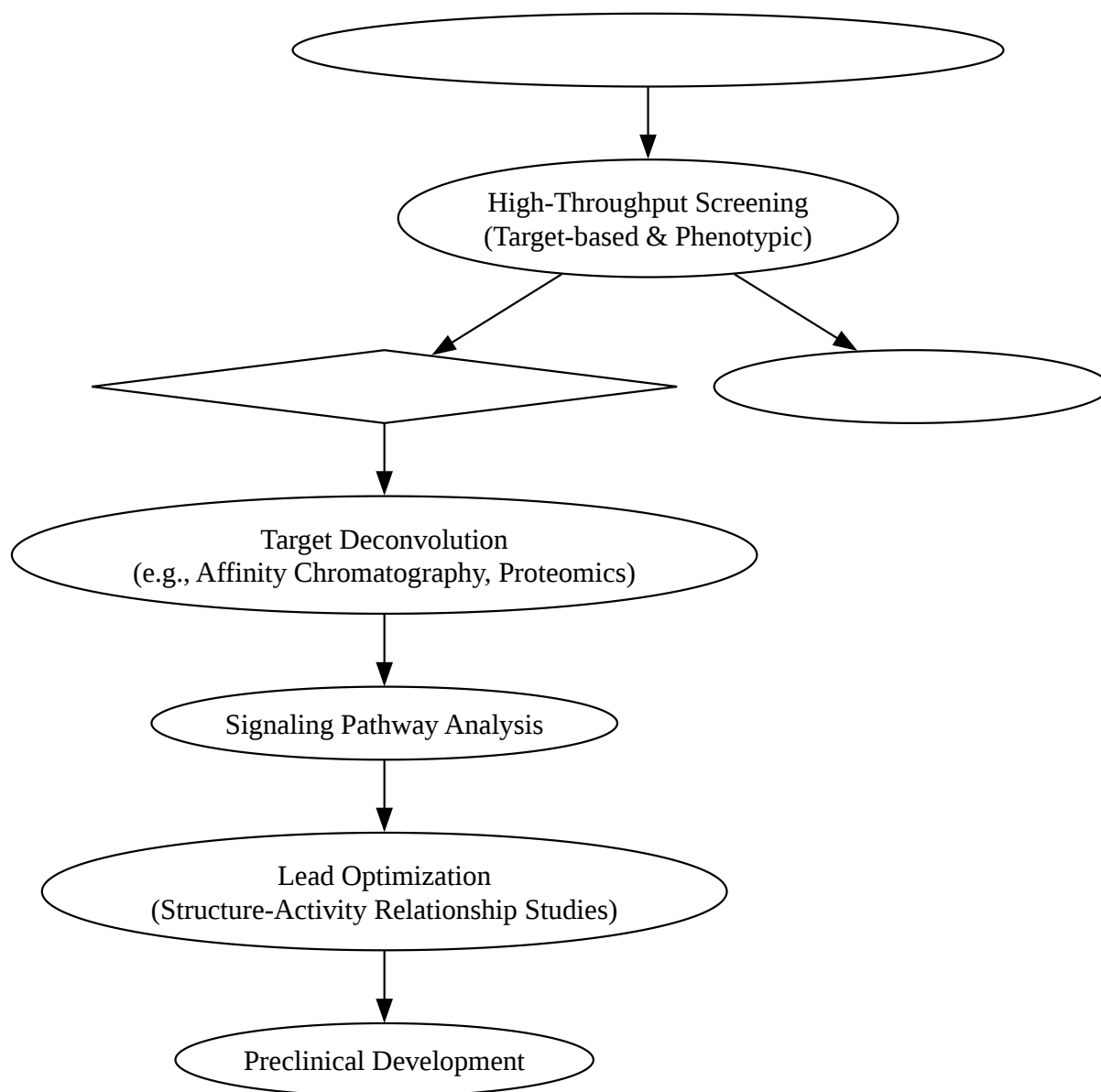
Sulfonamides act as competitive inhibitors of DHPS, preventing the utilization of PABA and thereby halting bacterial growth and replication.[6][7][8] This bacteriostatic effect is a hallmark of many sulfonamide-based antibiotics.[6]

Broader Biological Activities of N-Phenylbenzenesulfonamide Derivatives

Recent research has shown that the N-phenylbenzenesulfonamide scaffold is a versatile platform for developing compounds with a range of biological activities beyond antibacterial effects.

- **Antiviral Activity:** Certain N-phenylbenzamide derivatives have demonstrated in vitro activity against enterovirus 71, suggesting that the broader scaffold could be explored for antiviral drug development.[10]
- **Cardiovascular Effects:** Some benzenesulfonamide derivatives have been shown to affect the cardiovascular system, including lowering blood pressure in hypertensive models and acting as calcium channel inhibitors.[11]
- **Enzyme Inhibition:** N-phenylsulfonamide derivatives have been synthesized and shown to be potent inhibitors of carbonic anhydrases (CA I and CA II) and cholinesterases (AChE and BChE), which are important therapeutic targets for conditions like glaucoma, cancer, and Alzheimer's disease.[12]

Logical Workflow for Investigating Potential Mechanisms



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Conclusion and Future Directions

N,2-dimethyl-N-phenylbenzenesulfonamide is a compound for which a solid foundation of chemical and structural data exists. However, its specific biological mechanism of action

remains to be elucidated. Based on the well-established activities of the sulfonamide and N-phenylbenzenesulfonamide classes of molecules, it is plausible that this compound could exhibit antibacterial, antiviral, or enzyme-inhibiting properties.

Future research should focus on systematic biological screening of **N,2-dimethyl-N-phenylbenzenesulfonamide** against a diverse range of molecular targets and in various disease models. A logical first step would be to assess its activity against bacterial dihydropteroate synthase, as well as a panel of carbonic anhydrases and cholinesterases. High-throughput screening and subsequent target deconvolution studies will be crucial in uncovering the specific biological pathways modulated by this compound. The detailed structural information available provides an excellent basis for computational modeling and structure-based drug design to optimize its activity and selectivity should a promising biological target be identified. This structured approach will be key to unlocking the therapeutic potential of **N,2-dimethyl-N-phenylbenzenesulfonamide** and its derivatives.

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